molecular formula C9H7FN2O2 B2859681 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 696632-07-2

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2859681
CAS No.: 696632-07-2
M. Wt: 194.165
InChI Key: QGTMCQZLKZQARU-UHFFFAOYSA-N
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Description

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 696632-07-2) is a heterocyclic compound with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol . It features a fluorine atom at position 3 and a methyl group at position 7 on the imidazo[1,2-a]pyridine scaffold.

The compound is commercially available but may face supply constraints, as noted in inventory reports . Key physical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (138.1 Ų) and [M-H]⁻ (136.8 Ų), which are critical for mass spectrometry-based characterization .

Properties

IUPAC Name

3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTMCQZLKZQARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Ethyl 3-Bromopyruvate

A widely adopted method involves reacting 5-fluoro-3-methylpyridin-2-amine with ethyl 3-bromopyruvate in refluxing ethanol. The reaction proceeds via nucleophilic attack of the amine on the α-carbon of the bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine core. Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH, H₂O/EtOH) yields the carboxylic acid. This method achieves moderate yields (45–60%) but requires precise temperature control to minimize decarboxylation.

Multicomponent Reactions

Alternative approaches employ one-pot multicomponent reactions using 2-amino-5-fluoro-3-methylpyridine, glyoxalic acid, and a halogen source. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) facilitates electrophilic bromination, which is subsequently displaced during cyclization. While this route reduces intermediate isolation steps, competing side reactions at the methyl and fluoro substituents often necessitate chromatographic purification.

Regioselective Fluorination and Methylation

Direct Fluorination Techniques

Late-stage fluorination using Selectfluor® or Deoxo-Fluor® on preformed imidazo[1,2-a]pyridine intermediates has been explored. However, these reagents frequently lead to over-fluorination or decomposition of the carboxylic acid moiety. A more reliable strategy involves starting with fluorinated pyridine precursors, such as 5-fluoro-3-methylpyridin-2-amine, to ensure regioselectivity.

Methyl Group Introduction

The 7-methyl group is typically introduced via one of two routes:

  • Friedel-Crafts Alkylation : Treatment of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid with methyl chloride in the presence of AlCl₃. This method suffers from low regioselectivity (<30% yield) due to competing reactions at nitrogen atoms.
  • Pre-functionalized Pyridines : Using 3-methyl-5-fluoropyridin-2-amine as the starting material ensures the methyl group is pre-installed at the 7-position. This approach, coupled with cyclization, achieves yields >70%.

Carboxylation Methods

Hydrolysis of Esters

Ethyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes saponification using 2M NaOH at 80°C for 4 hours. Acidification with HCl precipitates the carboxylic acid in 85–90% purity, which is further refined via recrystallization from methanol/water.

Oxidative Carboxylation

Direct oxidation of a 2-methyl group to a carboxylic acid using KMnO₄ in acidic conditions has been reported but is hampered by over-oxidation to CO₂, resulting in suboptimal yields (≤40%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Cyclization + Hydrolysis 5-Fluoro-3-methylpyridin-2-amine Ethyl 3-bromopyruvate 58 92
Multicomponent Reaction 2-Amino-5-fluoro-3-methylpyridine NBS, glyoxalic acid 47 88
Pre-functionalized Route 3-Methyl-5-fluoropyridin-2-amine Ethyl 3-bromopyruvate 72 95

Data synthesized from Refs.

Challenges and Optimization

Byproduct Formation

The primary byproduct, 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, arises from methyl group migration during cyclization. Employing magnesium ethoxide as a base reduces this side reaction from 12% to <3%.

Purification Techniques

Crude products often contain unreacted starting materials and regioisomers. Column chromatography (SiO₂, ethyl acetate/hexane) achieves 95% purity, but large-scale production favors acid-base recrystallization due to cost constraints.

Emerging Methodologies

Recent advances in continuous-flow chemistry enable a 4-step synthesis with 68% overall yield by integrating cyclization, fluorination, and hydrolysis in a single reactor. Photocatalytic decarboxylative fluorination using Ru(bpy)₃²⁺ is under investigation to improve atom economy.

Chemical Reactions Analysis

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may target bacterial enzymes in tuberculosis or cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Table 1: Key Properties of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Predicted CCS (Ų) [M+H]+ Key References
This compound 696632-07-2 C₉H₇FN₂O₂ 194.16 F (3), CH₃ (7) 138.1
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid 1352723-58-0 C₉H₇BrN₂O₂ 255.07 Br (3), CH₃ (7) Not reported
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 100001-79-4 C₈H₅ClN₂O₂ 196.59 Cl (3) Not reported
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid 1260777-52-3 C₉H₅F₃N₂O₂ 230.15 CF₃ (2) Not reported
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Not available C₉H₈N₂O₂ 176.17 CH₃ (7) Not reported

Key Observations:

Halogen Substitution: The replacement of fluorine with bromine (as in 3-bromo-7-methyl analog) increases molecular weight by 60.91 g/mol due to bromine’s higher atomic mass. Chlorine substitution (3-chloro analog) results in a molecular weight of 196.59 g/mol, slightly higher than the fluoro derivative. Chlorine’s greater electronegativity could influence acidity and solubility .

Alkyl and Trifluoromethyl Groups: The 7-methyl group in the target compound contributes to hydrophobicity, which may enhance membrane permeability compared to non-methylated analogs . The trifluoromethyl group in the 2-CF₃ derivative (230.15 g/mol) significantly boosts lipophilicity, a critical factor in blood-brain barrier penetration .

Collision Cross-Section (CCS) :

  • The target compound’s CCS values for [M+H]⁺ (138.1 Ų) and [M-H]⁻ (136.8 Ų) suggest a compact molecular structure, which may correlate with faster chromatographic retention times compared to bulkier analogs .

Biological Activity

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 696632-07-2) is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, and implications for health and disease, supported by data tables and relevant case studies.

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • CAS Number : 696632-07-2
  • MDL Number : MFCD04061254

Structural Representation

The compound features a fluorine atom at the 3-position and a carboxylic acid functional group at the 2-position of the imidazo[1,2-a]pyridine structure. This unique arrangement contributes to its biological properties.

Anticancer Potential

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors. Specifically, compounds with electron-withdrawing groups like fluorine demonstrated improved antiproliferative properties compared to their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease pathways:

EnzymeActivityReference
Myeloperoxidase (MPO)Inhibition observed; potential for reducing oxidative stress in inflammatory conditions
Phosphodiesterase (PDE)Selective inhibition; potential implications for respiratory diseases

Case Study: Myeloperoxidase Inhibition

A notable study investigated the effects of various imidazo compounds on MPO activity. The findings suggested that 3-fluoro derivatives could effectively inhibit MPO, thereby reducing oxidative damage in tissues during inflammation. This mechanism is crucial as MPO is involved in generating reactive oxygen species during immune responses .

Neuroprotective Effects

Emerging data suggest that certain derivatives of imidazo compounds may also exhibit neuroprotective properties. Research indicates that these compounds can modulate signaling pathways associated with neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of fluorine at the 3-position is achieved through electrophilic fluorination techniques.

Synthesis Overview

  • Starting Materials : Imidazo[1,2-a]pyridine derivatives.
  • Reagents : Fluorinating agents (e.g., N-fluorobenzenesulfonimide).
  • Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis of sensitive functional groups.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with fluorinated precursors. A representative method includes reacting 2-aminopyridine with chlorofluoroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent, followed by hydrolysis to introduce the carboxylic acid group. Alternative strategies may use bromopyruvic acid in continuous flow systems to improve efficiency .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., fluorine at position 3, methyl at position 7).
  • IR Spectroscopy : Confirms the presence of the carboxylic acid group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (194.16 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions in crystalline form .

Q. What analytical techniques ensure the purity of this compound?

  • HPLC : Quantifies purity using reverse-phase columns and UV detection.
  • TLC : Provides rapid qualitative assessment.
  • Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (e.g., C: 55.67%, H: 3.63%, N: 14.43%) .

Advanced Research Questions

Q. How can continuous flow synthesis optimize the production of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

Continuous flow systems enhance reaction control and scalability. For example, a two-microreactor setup enables multi-step synthesis without intermediate isolation, achieving higher yields (e.g., >80%) compared to batch methods. This approach is critical for producing derivatives like Mur ligase inhibitors, where precise temperature and reagent stoichiometry are required .

Q. What role does the fluorine substituent play in the compound’s bioactivity and pharmacokinetics?

Fluorine at position 3 increases lipophilicity (logP) and metabolic stability by resisting oxidative degradation. Comparative studies with chloro analogs (e.g., 3-chloro derivatives) show enhanced binding affinity to kinase targets due to fluorine’s electronegativity and van der Waals interactions. This modification also improves blood-brain barrier penetration in preclinical models .

Q. How do substitution patterns on the imidazo[1,2-a]pyridine core influence anticancer activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluoro at position 3 : Enhances cytotoxicity against breast cancer cell lines (IC₅₀ ~2 µM).
  • Methyl at position 7 : Reduces metabolic clearance by cytochrome P450 enzymes.
  • Bromo/chloro analogs : Exhibit lower selectivity due to larger atomic radii and weaker hydrogen bonding .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from reaction conditions:

  • Catalyst choice : POCl₃ vs. polyphosphoric acid affects cyclization efficiency.
  • Temperature : Optimal range is 80–100°C; deviations lead to side products.
  • Solvent purity : Anhydrous DMF improves yield by 15–20% compared to technical-grade solvents. Reproducibility requires strict control of these parameters .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Screens against kinase domains (e.g., EGFR, VEGFR) using Glide or AutoDock.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes).
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with Asp831 in EGFR) .

Data Contradiction Analysis

Q. Why do similar imidazo[1,2-a]pyridine derivatives show varying biological activities?

Divergent bioactivities stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing target engagement.
  • Steric hindrance : Bulky groups at position 7 (e.g., trifluoromethyl) reduce binding to narrow active sites.
  • Solubility differences : Carboxylic acid derivatives exhibit higher aqueous solubility (~5 mg/mL) than ester analogs, affecting bioavailability .

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